

Technical Guide: Solubility of 3-(Morpholinomethyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	3-
Compound Name:	(Morpholinomethyl)phenylboronic acid
Cat. No.:	B151377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of **3-(Morpholinomethyl)phenylboronic acid** in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, by examining the general solubility characteristics of related phenylboronic acids, we can infer likely solubility trends and provide a robust experimental framework for researchers to determine precise solubility values for their specific applications.

Introduction to 3-(Morpholinomethyl)phenylboronic Acid

3-(Morpholinomethyl)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine group. The boronic acid group is a key functional group in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and is also explored for its potential in chemical sensing and as a pharmacophore in drug design. The morpholine group, a common heterocycle in medicinal chemistry, can influence the compound's polarity, basicity, and overall physicochemical properties, including

solubility. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

General Solubility Trends of Phenylboronic Acids in Organic Solvents

While specific data for **3-(Morpholinomethyl)phenylboronic acid** is scarce, studies on phenylboronic acid and its substituted derivatives provide valuable insights into their solubility behavior.

- **Polarity Matching:** The solubility of boronic acids is significantly influenced by the polarity of the solvent. Phenylboronic acid itself demonstrates higher solubility in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone), moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents (e.g., methylcyclohexane).[1][2] The presence of the polar morpholine group in **3-(Morpholinomethyl)phenylboronic acid** would be expected to enhance its affinity for polar organic solvents.
- **Esterification Effect:** Esterification of the boronic acid group, for instance, by forming a pinacol ester, generally increases solubility in a broad range of organic solvents compared to the free acid.[1][3]
- **Dehydration and Boroxine Formation:** A crucial characteristic of phenylboronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the acid and the boroxine can complicate solubility measurements and may vary depending on the solvent and temperature.[1][4]

Predicted Solubility Profile of **3-(Morpholinomethyl)phenylboronic Acid**

Based on its structure, the following solubility trends in common organic solvents can be anticipated for **3-(Morpholinomethyl)phenylboronic acid**:

- **High Solubility:** Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Alcohols like methanol, ethanol, and isopropanol are also likely to be good solvents due to hydrogen bonding capabilities.

- **Moderate Solubility:** Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).
- **Low to Insoluble:** Nonpolar solvents such as hexanes, cyclohexane, and toluene.

The following table is provided as a template for researchers to populate with experimentally determined solubility data for **3-(Morpholinomethyl)phenylboronic acid** at a specified temperature.

Table 1: Experimental Solubility of **3-(Morpholinomethyl)phenylboronic Acid**

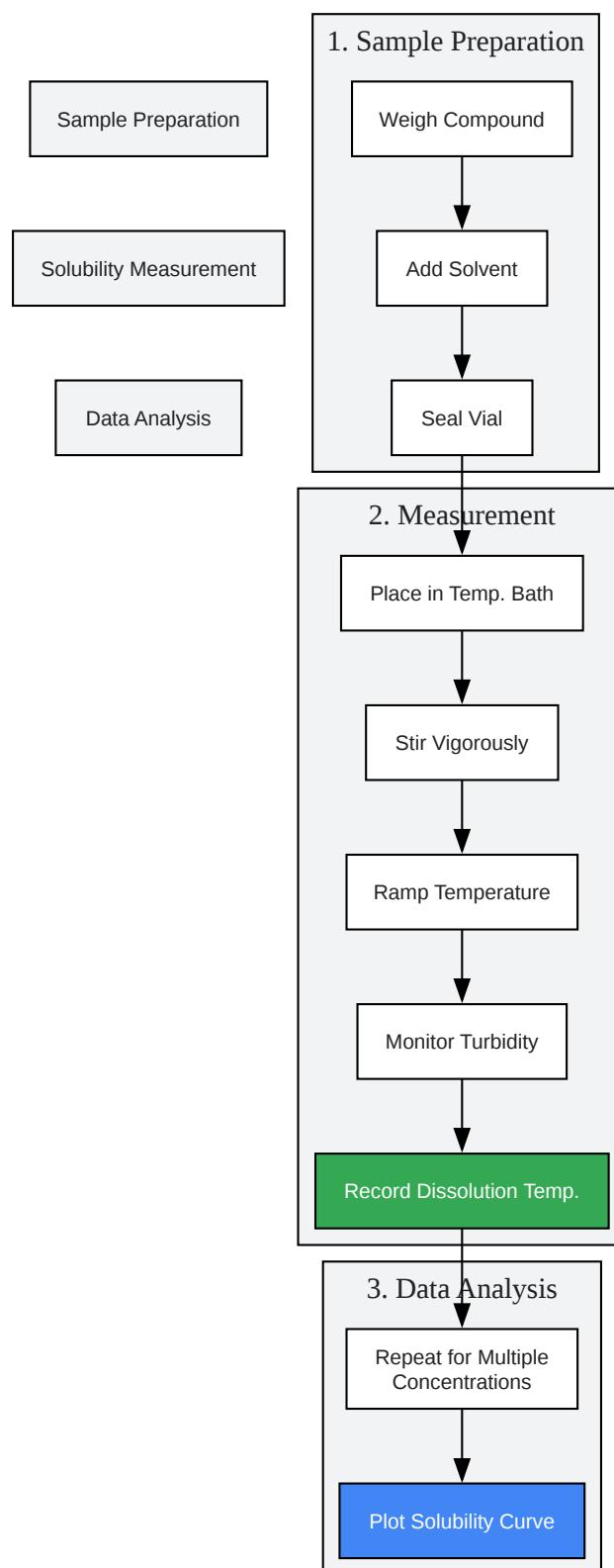
Solvent	Classification	Temperature (°C)	Solubility (mg/mL)	Molarity (mol/L)
Methanol	Polar Protic	25		
Ethanol	Polar Protic	25		
Isopropanol	Polar Protic	25		
Acetone	Polar Aprotic	25		
Acetonitrile	Polar Aprotic	25		
Tetrahydrofuran (THF)	Polar Aprotic	25		
Dichloromethane (DCM)	Chlorinated	25		
Chloroform	Chlorinated	25		
Ethyl Acetate	Ester	25		
Toluene	Aromatic Hydrocarbon	25		
Hexanes	Aliphatic Hydrocarbon	25		
Dimethylformamide (DMF)	Polar Aprotic	25		

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | | |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound like **3-(Morpholinomethyl)phenylboronic acid** is the dynamic method, which involves identifying the temperature at which a known concentration of the solute completely dissolves.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#)

4.1. Materials and Apparatus


- **3-(Morpholinomethyl)phenylboronic acid** (high purity)
- High-purity, anhydrous organic solvents
- Analytical balance (precision ± 0.1 mg)
- Sealed glass vials or test tubes
- Magnetic stirrer and stir bars
- Programmable controlled temperature bath (precision ± 0.1 °C)
- Calibrated thermometer or thermocouple (precision ± 0.1 °C)
- Luminance probe or turbidity sensor (visual observation can be a less precise alternative)

4.2. Procedure

- Sample Preparation:
 - Accurately weigh a specific amount of **3-(Morpholinomethyl)phenylboronic acid** into a glass vial.
 - Add a precise volume or weight of the desired organic solvent to the vial to create a mixture of a known concentration.
 - Add a small magnetic stir bar.

- Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
- Solubility Measurement:
 - Place the sealed vial in the controlled temperature bath.
 - Begin stirring the mixture at a constant, vigorous rate.
 - Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).
 - Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.
 - Record this temperature.
- Data Analysis:
 - Repeat the measurement for several different concentrations of the solute in the same solvent.
 - Plot the solubility (in mg/mL or mole fraction) against the corresponding dissolution temperature to generate a solubility curve.

The following diagram illustrates the experimental workflow for determining the solubility of **3-(Morpholinomethyl)phenylboronic acid** using the dynamic method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Solubility of 3-(Morpholinomethyl)phenylboronic Acid in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151377#solubility-of-3-morpholinomethyl-phenylboronic-acid-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com